REACTION_SMILES
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[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[CH3:1][c:2]1[n:3][n:4][c:5]([NH:7][CH2:8][CH2:9][CH3:10])[o:6]1.[CH:12]1([C:16](=[O:17])[OH:18])[CH2:13][CH2:14][CH2:15]1.[Cl-:11].[cH:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[CH3:1][c:2]1[n:3][n:4][c:5]([N:7]([CH2:8][CH2:9][CH3:10])[C:16]([CH:12]2[CH2:13][CH2:14][CH2:15]2)=[O:18])[o:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCNc1nnc(C)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CCCN(C(=O)C1CCC1)c1nnc(C)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |